molecular formula C13H20N2 B3317460 (1-Benzyl-4-methylpyrrolidin-3-YL)methanamine CAS No. 959958-19-1

(1-Benzyl-4-methylpyrrolidin-3-YL)methanamine

Cat. No.: B3317460
CAS No.: 959958-19-1
M. Wt: 204.31 g/mol
InChI Key: GLFBPDDMMVIVQJ-UHFFFAOYSA-N
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Description

(1-Benzyl-4-methylpyrrolidin-3-YL)methanamine: is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.32 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group and a methyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-4-methylpyrrolidin-3-YL)methanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones or 1,4-diamines.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides (e.g., benzyl chloride) and a suitable base (e.g., sodium hydride).

    Methylation: The methyl group can be added through alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often employ automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-4-methylpyrrolidin-3-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Benzyl halides, methyl iodide, sodium hydride, aprotic solvents.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrrolidine compounds.

Scientific Research Applications

(1-Benzyl-4-methylpyrrolidin-3-YL)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Benzyl-4-methylpyrrolidin-3-YL)methanamine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the specific molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzyl-3-methylpyrrolidin-3-YL)methanamine
  • (1-Methylpyrrolidin-3-YL)methanamine
  • (1-Benzyl-4-methylpyrrolidin-3-YL)methanamine oxalate

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. The presence of both benzyl and methyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

(1-benzyl-4-methylpyrrolidin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-8-15(10-13(11)7-14)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFBPDDMMVIVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of LAH (0.019 g, 0.499 mmol) in THF (5 mL) was added 1-benzyl-4-methylpyrrolidine-3-carbonitrile (0.050 g, 0.250 mmol, Tyger) at about 0° C., then the resulting mixture was stirred at about 25° C. for about 4 h. EtOAc (2 mL) and water (3 mL) were added and the precipitate formed was filtered off. The filtrate was concentrated to give (1-benzyl-4-methylpyrrolidin-3-yl)methanamine (0.05 g, 39%): LCMS (Table 2, Method 1) Rt=0.22 min.; MS m/z: 205 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Benzyl-4-methylpyrrolidin-3-YL)methanamine
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